Cas no 19780-65-5 (2-Pentanone,3-ethyl-3-methyl-)

2-Pentanone,3-ethyl-3-methyl- 化学的及び物理的性質
名前と識別子
-
- 2-Pentanone,3-ethyl-3-methyl-
- 3-ETHYL-3-METHYL-2-PENTANONE
- 3-ethyl-3-methylpentan-2-one
- 1-acetyl-1-ethyl-1-methylpropane
- 1-Methyl-1.1-diaethyl-aceton
- 2-Pentanone,3-ethyl-3-methyl
- 3-Aethyl-3-methyl-pentan-2-on
- 3-ethyl-3-methyl-pentan-2-one
- 3-methyl-3-ethyl-2-pentanone
- 19780-65-5
- AKOS006272083
- 2-Pentanone, 3-ethyl-3-methyl-
- FT-0692150
- SCHEMBL35107
- DTXSID00173480
-
- MDL: MFCD00048628
- インチ: InChI=1S/C8H16O/c1-5-8(4,6-2)7(3)9/h5-6H2,1-4H3
- InChIKey: VMQCHWRZCMKYGA-UHFFFAOYSA-N
- ほほえんだ: C(C(C)(CC)C(=O)C)C
計算された属性
- せいみつぶんしりょう: 128.12000
- どういたいしつりょう: 128.120115130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 101
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- 密度みつど: 0.8203 (estimate)
- ゆうかいてん: -32.24°C (estimate)
- ふってん: 154.05°C
- 屈折率: 1.4145 (estimate)
- PSA: 17.07000
- LogP: 2.40170
2-Pentanone,3-ethyl-3-methyl- セキュリティ情報
2-Pentanone,3-ethyl-3-methyl- 税関データ
- 税関コード:2914190090
- 税関データ:
中国税関コード:
2914190090概要:
2914190090他の酸素含有基を含まない無環ケトン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
2914190090他の酸素官能基を有さない無環ケトン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
2-Pentanone,3-ethyl-3-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D112436-100g |
3-ETHYL-3-METHYL-2-PENTANONE |
19780-65-5 | 95% | 100g |
$2280 | 2024-08-03 | |
eNovation Chemicals LLC | D112436-100g |
3-ETHYL-3-METHYL-2-PENTANONE |
19780-65-5 | 95% | 100g |
$2280 | 2025-02-25 | |
eNovation Chemicals LLC | D112436-100g |
3-ETHYL-3-METHYL-2-PENTANONE |
19780-65-5 | 95% | 100g |
$2280 | 2025-03-03 |
2-Pentanone,3-ethyl-3-methyl- 関連文献
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
2-Pentanone,3-ethyl-3-methyl-に関する追加情報
Introduction to 2-Pentanone,3-ethyl-3-methyl- (CAS No. 19780-65-5) and Its Recent Applications in Chemical and Pharmaceutical Research
2-Pentanone,3-ethyl-3-methyl-, identified by its Chemical Abstracts Service (CAS) number 19780-65-5, is a significant organic compound that has garnered considerable attention in the fields of chemical synthesis and pharmaceutical research. This compound, characterized by its unique structural framework, exhibits a range of chemical properties that make it a valuable intermediate in various synthetic pathways. The presence of both ketone and alkyl groups in its molecular structure contributes to its versatility, enabling applications across multiple domains, including medicinal chemistry and material science.
The molecular structure of 2-Pentanone,3-ethyl-3-methyl-* (CAS No. 19780-65-5) consists of a five-carbon chain with a ketone functional group at the second carbon and ethyl and methyl substituents at the third carbon. This specific arrangement imparts distinct reactivity patterns, making it a useful building block for more complex molecules. In recent years, researchers have been exploring the synthetic potential of this compound, particularly in the development of novel pharmaceuticals and agrochemicals.
One of the most compelling aspects of 2-Pentanone,3-ethyl-3-methyl-* (CAS No. 19780-65-5) is its role as a precursor in the synthesis of bioactive molecules. The compound’s ability to undergo various chemical transformations, such as nucleophilic addition and condensation reactions, has opened up new avenues for drug discovery. For instance, recent studies have demonstrated its utility in the preparation of nonsteroidal anti-inflammatory drug (NSAID) analogs, where the modification of its side chains can lead to enhanced pharmacological properties.
In addition to its pharmaceutical applications, 2-Pentanone,3-ethyl-3-methyl-* (CAS No. 19780-65-5) has been investigated for its potential in material science. Researchers have leveraged its structural features to develop novel polymers and coatings with improved thermal stability and mechanical strength. The compound’s ability to form stable radicals has also made it relevant in the study of polymer degradation mechanisms, providing insights into how materials can be engineered for longer lifespans under harsh conditions.
The synthesis of 2-Pentanone,3-ethyl-3-methyl-* (CAS No. 19780-65-5) typically involves multi-step organic reactions that highlight the compound’s synthetic utility. Advanced catalytic methods have been employed to optimize yield and purity, ensuring that researchers have access to high-quality starting materials for their investigations. These synthetic advancements have not only streamlined the production process but also paved the way for more efficient scaling-up procedures in industrial settings.
Recent research has also focused on the environmental impact of utilizing 2-Pentanone,3-ethyl-3-methyl-* (CAS No. 19780-65-5) in chemical processes. Studies have shown that certain derivatives of this compound can be biodegraded under controlled conditions, reducing environmental persistence. This finding is particularly significant as industries seek greener alternatives to traditional chemical intermediates. The development of sustainable synthetic routes for this compound aligns with global efforts to minimize ecological footprints while maintaining high standards of product quality.
The pharmacological potential of 2-Pentanone,3-ethyl-3-methyl-* (CAS No. 19780-65-5) continues to be an area of active investigation. Researchers are exploring its derivatives as candidates for treating neurological disorders, where modulating brain chemistry is crucial. Preliminary studies suggest that certain modifications can enhance binding affinity to specific receptors, potentially leading to more effective therapeutic agents. These findings underscore the importance of this compound in advancing drug discovery efforts.
Moreover, the compound’s role in analytical chemistry cannot be overlooked. Its distinct spectroscopic signatures make it an excellent reference standard for calibrating analytical instruments used in quality control and research laboratories. The accuracy provided by using 2-Pentanone,3-ethyl-* (CAS No. 19780*65*5) as a standard ensures reliable data acquisition across various scientific disciplines.
In conclusion, 2-Pentanone, 3 -ethyl, 3 -methyl *(CAS No.* 19780*65*5*)* represents a multifaceted compound with broad applications in chemical synthesis and pharmaceutical research.* Its unique structural attributes,* coupled with recent advancements in synthetic methodologies,* position it as a cornerstone in modern chemical science.* As research progresses,* further applications* are expected to emerge,* solidifying its importance* in both academic* and industrial contexts.*
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